Structural Isomerism with Netarsudil: Identical Molecular Formula, Distinct Biological Target Space
The target compound and netarsudil share the identical molecular formula C28H27N3O3 (MW 453.54 Da), making them direct structural isomers. However, netarsudil is a potent Rho kinase inhibitor (ROCK1 Ki = 2.6 ± 0.7 nM; ROCK2 Ki = 2.8 ± 0.7 nM) with an entirely different substitution pattern—its morpholino and phenoxyacetamide groups are situated on distinct scaffold positions relative to this compound's 2-(p-tolyl)-4-morpholino-6-phenoxyacetamide-quinoline architecture [1]. This isomerism provides a built-in selectivity filter: any biological activity observed for this compound cannot be attributed to ROCK1/ROCK2 engagement without explicit confirmation, and conversely, the compound serves as an ideal negative control for netarsudil-based target engagement studies [1].
| Evidence Dimension | Structural isomerism and target selectivity (identical molecular formula) |
|---|---|
| Target Compound Data | C28H27N3O3; 2-(p-tolyl)-4-morpholino-6-phenoxyacetamide-quinoline; ROCK1/ROCK2 activity not reported |
| Comparator Or Baseline | Netarsudil (CAS 1254032-66-0): C28H27N3O3; ROCK1 Ki = 2.6 ± 0.7 nM; ROCK2 Ki = 2.8 ± 0.7 nM; TM cell actin stress fiber disruption IC50 = 79 nM/16 nM [1] |
| Quantified Difference | Identical MW (453.54 Da) but distinct substitution geometry; biological target divergence confirmed by published netarsudil kinase profiling |
| Conditions | Netarsudil assay conditions: recombinant ROCK1/ROCK2 kinase inhibition assay, 10 μM ATP, 20 min incubation, filter binding detection [1] |
Why This Matters
This isomer pair provides a built-in selectivity control for kinase inhibitor screening, enabling direct attribution of any observed biological effect to the compound's specific substitution pattern rather than to general quinoline scaffold effects.
- [1] Lin CW, Sherman B, Moore LA, et al. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. J Ocul Pharmacol Ther. 2018;34(1-2):40-51. Table 1 for ROCK1/ROCK2 Ki values; text for TM cell IC50 data. View Source
